Mephetyl tetrazole

Vue d'ensemble

Description

Le tétrazole de méphétyl est un composé hétérocyclique caractérisé par un cycle à cinq chaînons contenant quatre atomes d'azote et un atome de carbone. Il est connu pour son inhibition puissante et sélective du canal potassique Kv1.5, ce qui en fait un composé précieux dans le traitement de la fibrillation auriculaire .

Mécanisme D'action

Target of Action

Mephetyl tetrazole is a potent and selective blocker of the Kv1.5 potassium channel . The Kv1.5 channel is a molecular target for the treatment of atrial fibrillation .

Mode of Action

The compound interacts with its primary target, the Kv1.5 potassium channel, and blocks it .

Biochemical Pathways

It is known that the blocking of kv15 channels can affect the electrical activity of the heart, specifically in the atria . This can lead to changes in heart rhythm and potentially help in the treatment of conditions like atrial fibrillation .

Pharmacokinetics

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry . This suggests that this compound may have good metabolic stability, which could positively impact its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in the electrical activity of the heart. By blocking the Kv1.5 potassium channels, the compound can prolong the atrial ERP, potentially leading to changes in heart rhythm .

Action Environment

It is known that various environmental factors can influence the pharmacokinetics and pharmacodynamics of drugs . These factors can include diet, lifestyle, co-administration of other drugs, and individual genetic variations

Analyse Biochimique

Biochemical Properties

Mephetyl tetrazole plays a crucial role in biochemical reactions by selectively blocking the Kv1.5 potassium channel . This channel is essential for the regulation of atrial action potentials, and its inhibition by this compound leads to the prolongation of the effective refractory period (ERP) in atrial tissues . The compound interacts with the Kv1.5 channel by binding to its specific sites, thereby preventing the flow of potassium ions through the channel . This selective interaction is vital for its therapeutic effects, as it does not significantly affect other potassium channels in the heart .

Cellular Effects

This compound exerts significant effects on various types of cells, particularly cardiac cells. By inhibiting the Kv1.5 potassium channel, this compound prolongs the atrial ERP, which helps in the management of atrial fibrillation . This prolongation of ERP is achieved without affecting the ventricular ERP, making it a selective agent for atrial tissues . Additionally, this compound influences cell signaling pathways by modulating the flow of potassium ions, which are crucial for maintaining the electrical stability of cardiac cells . This modulation can lead to changes in gene expression and cellular metabolism, further contributing to its therapeutic effects .

Molecular Mechanism

The molecular mechanism of action of this compound involves its selective binding to the Kv1.5 potassium channel . This binding inhibits the channel’s activity, preventing the efflux of potassium ions from atrial cells . The inhibition of potassium ion flow leads to the prolongation of the atrial ERP, which is beneficial in managing atrial fibrillation . This compound does not significantly affect other potassium channels, making it a selective inhibitor of the Kv1.5 channel . This selectivity is crucial for its therapeutic application, as it minimizes potential side effects associated with the inhibition of other potassium channels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard laboratory conditions and does not degrade significantly over time . Long-term studies have shown that this compound maintains its inhibitory effects on the Kv1.5 potassium channel, leading to sustained prolongation of the atrial ERP . These long-term effects are crucial for its potential therapeutic application, as they indicate that the compound can provide consistent benefits over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively prolongs the atrial ERP without causing significant adverse effects . At higher doses, this compound can lead to toxic effects, including potential disturbances in cardiac function . These threshold effects highlight the importance of careful dosage management in potential therapeutic applications .

Metabolic Pathways

This compound is involved in specific metabolic pathways that include interactions with various enzymes and cofactors . The compound is metabolized primarily in the liver, where it undergoes biotransformation to produce active metabolites . These metabolites retain the ability to inhibit the Kv1.5 potassium channel, contributing to the overall therapeutic effects of this compound . The metabolic pathways also involve the modulation of metabolic flux and changes in metabolite levels, which are essential for its biochemical activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes, ensuring its effective localization in target tissues . The distribution of this compound is crucial for its therapeutic effects, as it needs to reach the atrial tissues to inhibit the Kv1.5 potassium channel . The compound’s localization and accumulation in specific tissues are essential for its selective action .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function . The compound is directed to particular compartments within the cell, including the plasma membrane, where the Kv1.5 potassium channel is located . This targeting is facilitated by specific signals and post-translational modifications that direct this compound to its site of action . The subcellular localization is crucial for its selective inhibition of the Kv1.5 channel and its therapeutic effects .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le tétrazole de méphétyl peut être synthétisé par diverses méthodes, notamment la réaction de cycloaddition de nitriles avec l'azoture de sodium. Cette réaction est souvent catalysée par différents catalyseurs tels que les sels de zinc, le chlorure d'indium(III), ou même des catalyseurs naturels comme l'os de seiche . Les conditions réactionnelles impliquent généralement l'utilisation de solvants tels que le diméthylsulfoxyde (DMSO) et des températures avoisinant les 110 °C .

Méthodes de production industrielle : La production industrielle du tétrazole de méphétyl implique des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de la synthèse assistée par micro-ondes a été explorée pour améliorer l'efficacité et le rendement de la réaction . Le processus est optimisé pour garantir une pureté et un rendement élevés, souvent supérieurs à 98 % comme déterminé par chromatographie liquide haute performance (HPLC) .

Analyse Des Réactions Chimiques

Types de réactions : Le tétrazole de méphétyl subit diverses réactions chimiques, notamment :

Substitution électrophile : Le cycle tétrazole peut participer à des réactions de substitution électrophile au niveau de l'atome de carbone.

Substitution nucléophile : Le composé peut également subir des réactions de substitution nucléophile, en particulier au niveau des atomes d'azote.

Oxydation et réduction : Le tétrazole de méphétyl est résistant à l'oxydation et à la réduction en raison de la stabilité du cycle tétrazole.

Réactifs et conditions courants :

Substitution électrophile : Des réactifs tels que les halogènes et les acides sont couramment utilisés.

Substitution nucléophile : Des réactifs tels que les amines et les thiols sont utilisés.

Oxydation et réduction : Les agents oxydants et réducteurs forts sont généralement évités en raison de la stabilité du cycle tétrazole.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers tétrazoles substitués, qui peuvent être utilisés en chimie médicinale et en science des matériaux .

4. Applications de la recherche scientifique

Le tétrazole de méphétyl a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme élément de construction pour la synthèse de molécules plus complexes.

Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme catalyseur dans diverses réactions chimiques.

5. Mécanisme d'action

Le tétrazole de méphétyl exerce ses effets en bloquant sélectivement le canal potassique Kv1.5. Cette action prolonge la période réfractaire efficace (PRE) dans les tissus auriculaires sans affecter la PRE ventriculaire . La cible moléculaire est le canal Kv1.5, et la voie implique l'inhibition du flux d'ions potassium, ce qui stabilise le rythme cardiaque .

Composés similaires :

Otéseconazole : Un autre dérivé du tétrazole utilisé comme agent antifongique.

Quilseconazole : Structurellement similaire à l'otéseconazole, également utilisé dans les traitements antifongiques.

Unicité : Le tétrazole de méphétyl est unique en raison de son inhibition sélective du canal potassique Kv1.5, qui n'est pas une cible courante pour d'autres dérivés du tétrazole. Cette sélectivité le rend particulièrement précieux dans le traitement de la fibrillation auriculaire, le distinguant des autres composés de la série des tétrazoles .

Applications De Recherche Scientifique

Mephetyl tetrazole has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

Oteseconazole: Another tetrazole derivative used as an antifungal agent.

Quilseconazole: Structurally similar to oteseconazole, also used in antifungal treatments.

Uniqueness: Mephetyl tetrazole is unique due to its selective inhibition of the Kv1.5 potassium channel, which is not a common target for other tetrazole derivatives. This selectivity makes it particularly valuable in the treatment of atrial fibrillation, distinguishing it from other compounds in the tetrazole series .

Propriétés

IUPAC Name |

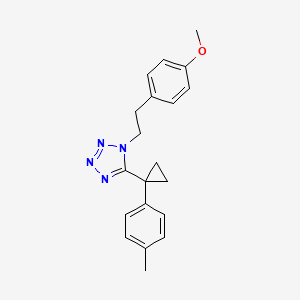

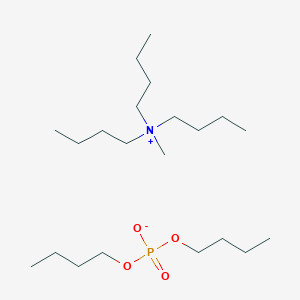

1-[2-(4-methoxyphenyl)ethyl]-5-[1-(4-methylphenyl)cyclopropyl]tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O/c1-15-3-7-17(8-4-15)20(12-13-20)19-21-22-23-24(19)14-11-16-5-9-18(25-2)10-6-16/h3-10H,11-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VREPWWBWXVLSEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CC2)C3=NN=NN3CCC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017558 | |

| Record name | 1-[2-(4-methoxyphenyl)ethyl]-5-[1-(4-methylphenyl)cyclopropyl]-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916923-10-9 | |

| Record name | 1-[2-(4-methoxyphenyl)ethyl]-5-[1-(4-methylphenyl)cyclopropyl]-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-chloro-2-{[(4-chlorophenyl)thio]methyl}-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3183282.png)

![5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}furan-2-carboxylic acid](/img/structure/B3183342.png)